molecular formula C9H11ClN2O2S B13459204 3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione

3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B13459204
M. Wt: 246.71 g/mol
InChI Key: WOARBSAJQNOOTQ-UHFFFAOYSA-N
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Description

3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a chloro and methyl group, and a thiolane-1,1-dione moiety

Properties

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.71 g/mol

IUPAC Name

3-(4-chloro-6-methylpyrimidin-2-yl)thiolane 1,1-dioxide

InChI

InChI=1S/C9H11ClN2O2S/c1-6-4-8(10)12-9(11-6)7-2-3-15(13,14)5-7/h4,7H,2-3,5H2,1H3

InChI Key

WOARBSAJQNOOTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CCS(=O)(=O)C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 4-chloro-6-methylpyrimidine with thiolane-1,1-dione under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The chloro and methyl groups on the pyrimidine ring can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiolane-1,1-dione moiety can undergo redox reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione is unique due to the presence of both a pyrimidine ring and a thiolane-1,1-dione moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological properties is crucial for exploring its applications in pharmaceuticals, particularly in the development of anticancer agents and other therapeutic modalities.

  • Molecular Formula : C13H11ClN4O3S2
  • Molecular Weight : 370.83 g/mol
  • CAS Number : 1552084-10-2

The compound exhibits biological activity primarily through its interaction with various cellular targets. The presence of the pyrimidine moiety is significant for its anticancer properties, as it can influence cell signaling pathways and inhibit tumor growth. The thiolane ring enhances the compound's reactivity and potential interactions with biomolecules.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to 3-(4-Chloro-6-methylpyrimidin-2-yl)-1lambda6-thiolane-1,1-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the triazole moiety have shown enhanced selectivity towards cancer cells compared to normal cells, indicating potential for targeted cancer therapies .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineEC50 (µM)Reference
Compound AMelanoma (IGR39)9.7
Compound BBreast (MDA-MB-231)22.3
Compound CPancreatic (Panc-1)26.2

These findings suggest that the compound may have a role in developing new anticancer agents by modifying its structure to enhance potency and selectivity.

Antimicrobial Activity

In addition to its anticancer properties, compounds with similar structures have been evaluated for antimicrobial activities. The presence of sulfur in the thiolane ring has been associated with enhanced antimicrobial effects, making it a potential candidate for further exploration in this area .

Study on Structure-Activity Relationship (SAR)

A comprehensive study was conducted to explore the SAR of pyrimidine-containing compounds. It was found that modifications at the 4-position of the pyrimidine ring significantly impacted the biological activity of the compounds. The introduction of electron-withdrawing groups like chlorine enhanced cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .

In Vivo Studies

In vivo studies evaluating the efficacy of similar compounds showed promising results in tumor-bearing animal models. Treatment with these compounds resulted in significant tumor regression without notable side effects, indicating a favorable therapeutic index.

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